(1-bromo-3-methylidenecyclobutyl)methanol
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Overview
Description
(1-bromo-3-methylidenecyclobutyl)methanol is an organic compound with the molecular formula C6H9BrO It features a cyclobutyl ring substituted with a bromine atom and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclobutene with bromine to form 1-bromo-3-methylidenecyclobutane, which is then treated with methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of (1-bromo-3-methylidenecyclobutyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1-bromo-3-methylidenecyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a cyclobutylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of cyclobutylmethanol.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
(1-bromo-3-methylidenecyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-bromo-3-methylidenecyclobutyl)methanol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methanol group can undergo oxidation or reduction. These reactions can modulate the compound’s biological activity and its interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-methyl-2-butene: Similar in structure but lacks the cyclobutyl ring.
Cyclobutylmethanol: Similar but without the bromine atom.
3-bromocyclobutanol: Similar but with a different substitution pattern.
Uniqueness
(1-bromo-3-methylidenecyclobutyl)methanol is unique due to its combination of a bromine atom and a methanol group on a cyclobutyl ring.
Properties
CAS No. |
2763779-19-5 |
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Molecular Formula |
C6H9BrO |
Molecular Weight |
177 |
Purity |
95 |
Origin of Product |
United States |
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